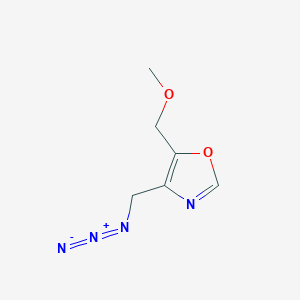

4-(Azidomethyl)-5-(methoxymethyl)oxazole

Description

Properties

IUPAC Name |

4-(azidomethyl)-5-(methoxymethyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c1-11-3-6-5(2-9-10-7)8-4-12-6/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPQYXCABQDFNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(N=CO1)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-5-(methoxymethyl)oxazole typically involves the formation of the oxazole ring followed by the introduction of the azidomethyl and methoxymethyl substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequent functionalization steps introduce the azidomethyl and methoxymethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ scalable reaction conditions and may utilize continuous flow chemistry to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-5-(methoxymethyl)oxazole can undergo various chemical reactions, including:

Oxidation: The azidomethyl group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The azide group can be reduced to an amine.

Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidomethyl group may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

4-(Azidomethyl)-5-(methoxymethyl)oxazole has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in bioconjugation reactions due to the reactivity of the azide group.

Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-5-(methoxymethyl)oxazole involves its reactivity towards various chemical species. The azide group can participate in click chemistry reactions, forming stable triazole linkages. The methoxymethyl group can act as a protecting group, which can be removed under specific conditions to reveal reactive sites for further functionalization.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 4-(Azidomethyl)-5-(methoxymethyl)oxazole:

Key Observations :

Physical and Chemical Properties

- Thermal Stability : Oxazoles generally exhibit moderate thermal stability. For example, 1,3,4-oxadiazoles (structurally related) have a boiling point of ~150°C .

- Solubility : Methoxymethyl groups likely improve aqueous solubility compared to alkyl-substituted oxazoles (e.g., 5-(Azidomethyl)-4-methyl-2-propyl-1,3-oxazole) .

- Reactivity : The azidomethyl group undergoes rapid cycloaddition with alkynes, a trait shared with benzoxadiazole derivatives like 4-azidomethyl-benzoxadiazole .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Azidomethyl)-5-(methoxymethyl)oxazole, and how can reaction conditions be optimized?

- Methodology :

- Multi-step synthesis : Begin with acetyl glycine and 4-acetylbenzaldehyde cyclization using acetic anhydride and sodium acetate to form oxazolone intermediates .

- Functionalization : Introduce azide and methoxymethyl groups via nucleophilic substitution or click chemistry. For example, replace halogen atoms (e.g., bromide) in intermediates like 4-(bromomethyl)-5-(methoxymethyl)oxazole with sodium azide (NaN₃) in polar aprotic solvents (DMF, DMSO) at 60–80°C .

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2–1.5 equivalents of NaN₃) to mitigate competing side reactions like elimination .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

- Methodology :

- Spectroscopy : Use -NMR to verify methoxymethyl (–OCH₃) resonance at δ 3.3–3.5 ppm and azidomethyl (–N₃) absence of proton signals. -NMR should show oxazole ring carbons at ~150–160 ppm .

- Mass spectrometry : Confirm molecular ion peaks via HRMS (EI or ESI). For example, a calculated [M+H] of 195.0753 should align with experimental values (Δ < 2 ppm) .

- Elemental analysis : Compare experimental C/H/N percentages with theoretical values (e.g., C 49.48%, H 5.23%, N 28.82%) to assess purity .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in cycloaddition reactions?

- Methodology :

- DFT calculations : Model transition states for Huisgen 1,3-dipolar cycloaddition with alkynes using software like Gaussian. Focus on azide group LUMO energy (~-1.5 eV) and alkyne HOMO alignment to predict regioselectivity .

- Kinetic studies : Compare calculated activation energies (e.g., 15–20 kcal/mol) with experimental rates from stopped-flow spectroscopy to validate computational models .

Q. How do structural modifications (e.g., azide vs. methoxymethyl positioning) influence biological activity in oxazole derivatives?

- Methodology :

- SAR studies : Synthesize analogs (e.g., 4-(azidomethyl)-5-(hydroxymethyl)oxazole) and test against target enzymes (e.g., kinases) via fluorescence polarization assays. Correlate IC₅₀ values with substituent electronegativity and steric bulk .

- Crystallography : Resolve co-crystal structures with binding partners (e.g., cytochrome P450) to identify key interactions (e.g., hydrogen bonds with methoxymethyl groups) .

Q. What are the challenges in analyzing contradictory biological data for oxazole-based compounds, and how can they be resolved?

- Methodology :

- Data normalization : Account for assay variability (e.g., cell viability differences in MTT vs. ATP-luminescence assays) by standardizing protocols (e.g., 24-hour incubation, 10% FBS media) .

- Meta-analysis : Aggregate data from multiple studies (e.g., antimicrobial activity in Gram-positive vs. Gram-negative bacteria) using statistical tools (e.g., ANOVA) to identify trends masked by outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.